molecular formula C13H8N2O6 B6401923 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% CAS No. 1261925-91-0

5-Nitro-3-(3-nitrophenyl)benzoic acid, 95%

Cat. No. B6401923
CAS RN: 1261925-91-0
M. Wt: 288.21 g/mol
InChI Key: SVMPJXNJLKXDDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% (5-NPA) is a widely used chemical compound in scientific research. It is a nitro-compound, which is a type of organic compound that contains one or more nitro functional groups (NO2). 5-NPA is a colorless to yellow-brown crystalline solid. It is soluble in water and organic solvents, such as ethanol and methanol. It is used in a wide range of scientific research applications, including biochemical and physiological experiments, and has advantages and limitations for lab experiments.

Scientific Research Applications

5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% is used in a wide range of scientific research applications. It is used in biochemical and physiological experiments to study enzyme activities, protein-DNA interactions, and other biological processes. It has also been used in studies of the mechanism of action of drugs, as well as in studies of the pharmacology and toxicology of drugs. Additionally, 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% has been used in studies of the structure and function of proteins and other biological molecules.

Mechanism of Action

5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% is a nitro-compound, which is a type of organic compound that contains one or more nitro functional groups (NO2). The nitro functional group is responsible for the biological activity of 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95%, and it is believed to interact with proteins and other biological molecules, resulting in changes in their structure and function. The exact mechanism of action of 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% is not yet fully understood, but it is believed to involve the formation of nitro-intermediates, which can then interact with proteins and other biological molecules.
Biochemical and Physiological Effects
5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation and other biological processes. Additionally, it has been shown to inhibit the activity of other enzymes, such as proteases, which are involved in protein degradation. 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% has also been shown to have anti-bacterial and anti-fungal activity.

Advantages and Limitations for Lab Experiments

5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% has several advantages for use in lab experiments. It is relatively stable, and it is soluble in both water and organic solvents, such as ethanol and methanol. Additionally, it is relatively inexpensive and readily available. However, 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% has some limitations for use in lab experiments. It is a colorless to yellow-brown crystalline solid, which can be difficult to work with. Additionally, it is a nitro-compound, which can be toxic to humans and other organisms.

Future Directions

There are several potential future directions for research on 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95%. One potential direction is to further investigate the mechanism of action of 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95%, in order to better understand how it interacts with proteins and other biological molecules. Additionally, further research could be done on the biochemical and physiological effects of 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95%, in order to better understand its potential therapeutic applications. Finally, further research could be done on the advantages and limitations of 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% for lab experiments, in order to optimize its use in scientific research.

Synthesis Methods

5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% is synthesized by nitration of 3-nitrophenyl benzoic acid (3-NPBA) with nitric acid and sulfuric acid in aqueous solution. This reaction produces 5-nitro-3-(3-nitrophenyl)benzoic acid, 95% (5-Nitro-3-(3-nitrophenyl)benzoic acid, 95%), and other byproducts, such as 3-nitro-4-hydroxybenzoic acid (3-NHBA). The reaction is carried out in a two-step process. First, the nitration of 3-NPBA with nitric acid and sulfuric acid occurs in aqueous solution. This produces 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% and other byproducts. Second, the byproducts are separated from the desired 5-Nitro-3-(3-nitrophenyl)benzoic acid, 95% by crystallization.

properties

IUPAC Name

3-nitro-5-(3-nitrophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O6/c16-13(17)10-4-9(6-12(7-10)15(20)21)8-2-1-3-11(5-8)14(18)19/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMPJXNJLKXDDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690062
Record name 3',5-Dinitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261925-91-0
Record name 3',5-Dinitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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